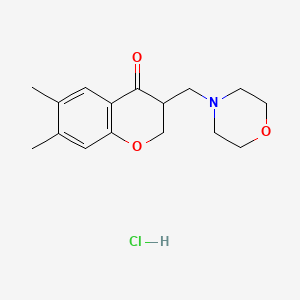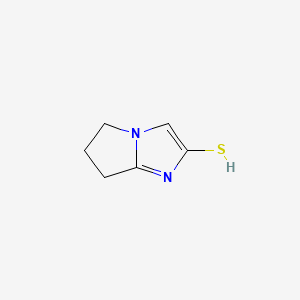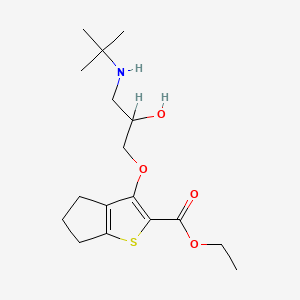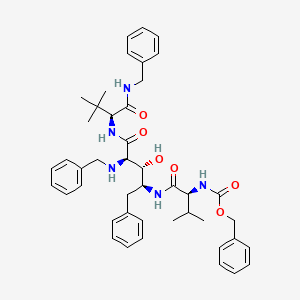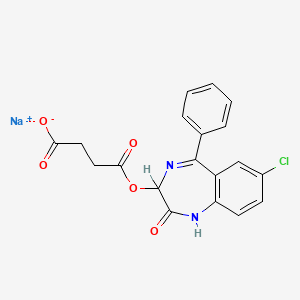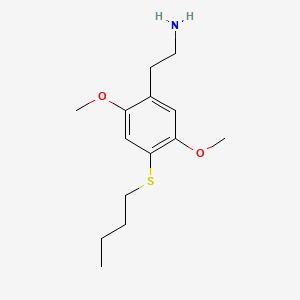
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide core with a diethylaminoethyl group and three methoxy groups attached to the benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-(diethylamino)ethyl)-2,3,4-trimethoxyaniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler analog without the diethylaminoethyl and methoxy groups.
N-(2-(Diethylamino)ethyl)benzenesulfonamide: Lacks the methoxy groups.
N-(2-(Diethylamino)ethyl)-2-fluoranyl-benzenesulfonamide: Contains a fluorine atom instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is unique due to the presence of three methoxy groups, which enhance its chemical reactivity and biological activity. These groups also contribute to its selectivity and potency as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
103595-46-6 |
|---|---|
Molekularformel |
C15H26N2O5S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O5S/c1-6-17(7-2)11-10-16-23(18,19)13-9-8-12(20-3)14(21-4)15(13)22-5/h8-9,16H,6-7,10-11H2,1-5H3 |
InChI-Schlüssel |
CZKTZKCTDWOZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


